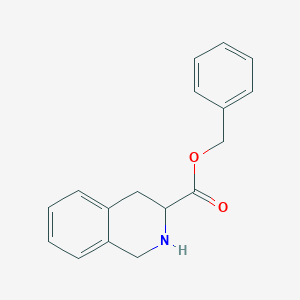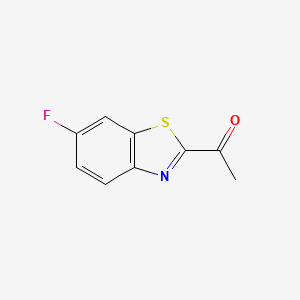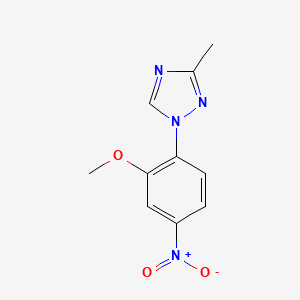![molecular formula C10H10O3 B8774496 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde](/img/structure/B8774496.png)
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde
Descripción general
Descripción
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H8O3. It is also known by other names such as 7-Formyl-1,4-benzodioxane and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde . This compound is characterized by its unique structure, which includes a benzodioxane ring system with a formyl group at the 6-position and a methyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-benzodioxane derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like acetic anhydride, sodium acetate, and a suitable solvent such as acetic acid.
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified using methods like column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted benzodioxane derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes like phosphodiesterase type IV, which plays a role in the regulation of cAMP levels.
Pathways Involved: By inhibiting phosphodiesterase type IV, the compound can modulate intracellular signaling pathways that are involved in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxan-6-carboxaldehyde: This compound lacks the methyl group at the 5-position but shares the benzodioxane ring system and formyl group.
2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde: Similar in structure but without the methyl group at the 5-position.
Uniqueness
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7-8(6-11)2-3-9-10(7)13-5-4-12-9/h2-3,6H,4-5H2,1H3 |
Clave InChI |
HJYKWJVSSZPKIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OCCO2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
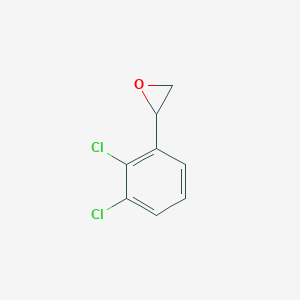
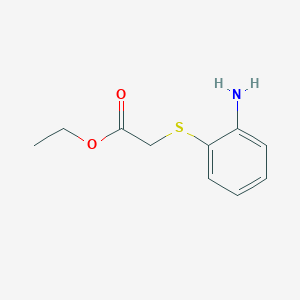
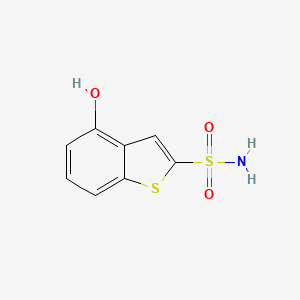
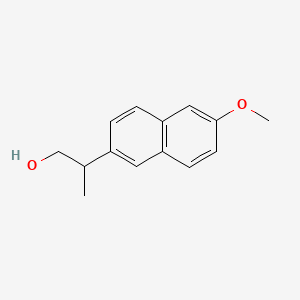
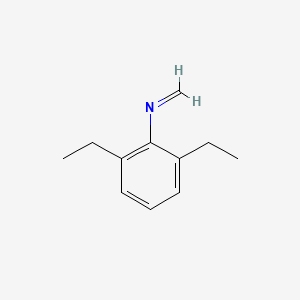
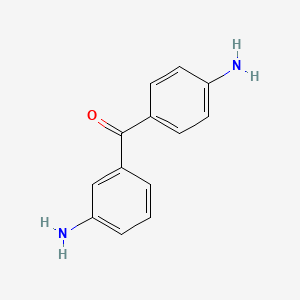

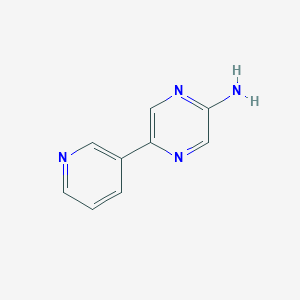

![2-(3-Hydroxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8774456.png)
